Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate
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Overview
Description
Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines an oxazole ring with a carbamoyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine. This step often requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction between an isocyanate and an amine. This step is usually carried out under mild conditions to prevent decomposition of the intermediate products.
Final Coupling: The final step involves coupling the oxazole derivative with the carbamoyl intermediate. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the oxazole ring or the carbamoyl group, potentially yielding amines or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, where nucleophiles can replace the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or alcohols.
Reduction: Amines or alcohol derivatives.
Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate can be used to study enzyme interactions and protein binding due to its potential as a ligand or inhibitor.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Ethyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(3-amino-1-cyclohexyl-3-oxopropyl)carbamoyl]-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-22-15(21)12-7-11(18-23-12)14(20)17-10(8-13(16)19)9-5-3-2-4-6-9/h7,9-10H,2-6,8H2,1H3,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBPIPHNAXBBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C(=O)NC(CC(=O)N)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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